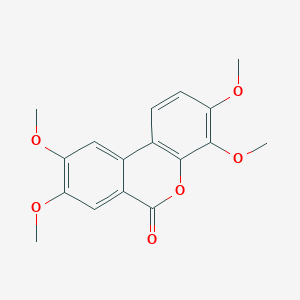
UrolithinDTetramethylEther
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urolithin D Tetramethyl Ether is a synthetic derivative of Urolithin D, a compound that belongs to the class of benzochromenes. It is characterized by its molecular formula C17H16O6 and a molecular weight of 316.3053 g/mol
Métodos De Preparación
The synthesis of Urolithin D Tetramethyl Ether typically involves the methylation of Urolithin D. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for Urolithin D Tetramethyl Ether are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Urolithin D Tetramethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
Aplicaciones Científicas De Investigación
Urolithin D Tetramethyl Ether has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
Industry: It is used in the development of new materials and compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of Urolithin D Tetramethyl Ether involves its interaction with molecular targets such as DNA gyrase, an enzyme critical for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial proliferation. Additionally, its antioxidant properties contribute to its potential therapeutic effects by neutralizing free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Urolithin D Tetramethyl Ether can be compared with other urolithins, such as:
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Exhibits strong antioxidant activity.
Urolithin C: Similar to Urolithin A but with additional hydroxyl groups, enhancing its biological activity.
What sets Urolithin D Tetramethyl Ether apart is its specific methylation pattern, which can influence its solubility, stability, and biological activity, making it a unique compound for various applications.
Propiedades
Fórmula molecular |
C17H16O6 |
|---|---|
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
3,4,8,9-tetramethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O6/c1-19-12-6-5-9-10-7-13(20-2)14(21-3)8-11(10)17(18)23-15(9)16(12)22-4/h5-8H,1-4H3 |
Clave InChI |
OGOVURNLUWRGET-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C3=CC(=C(C=C3C(=O)O2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



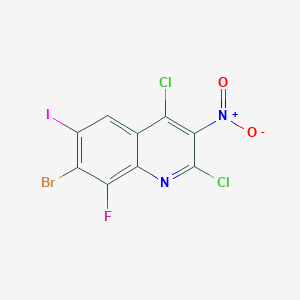

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)

![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
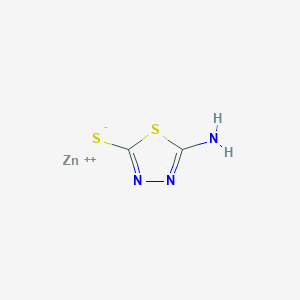
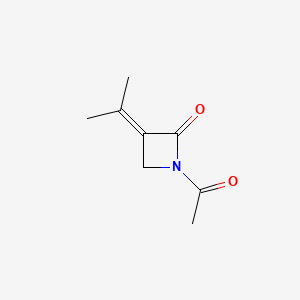

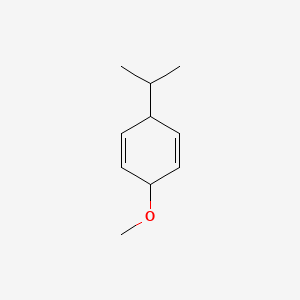
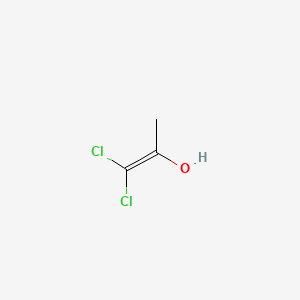
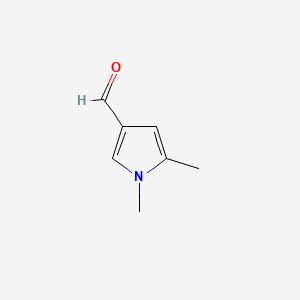
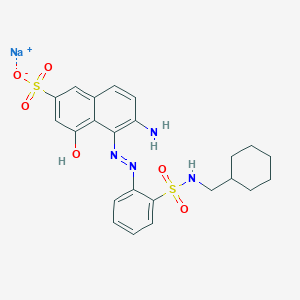
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
